2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 3-isobutoxyphenyl derivatives, 2-pyridinylmethylamine, and quinolinecarboxylic acid derivatives. Common synthetic routes may involve:
Condensation reactions: Combining the quinolinecarboxylic acid derivative with 2-pyridinylmethylamine under acidic or basic conditions.
Esterification: Forming the isobutoxyphenyl ester through reaction with an appropriate alcohol and acid catalyst.
Amidation: Converting the ester to the amide using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamides: Compounds with similar quinoline and carboxamide structures.
Pyridinylmethyl derivatives: Compounds containing the pyridinylmethyl group.
Uniqueness
2-[3-(2-METHYLPROPOXY)PHENYL]-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18(2)17-31-21-10-7-8-19(14-21)25-15-23(22-11-3-4-12-24(22)29-25)26(30)28-16-20-9-5-6-13-27-20/h3-15,18H,16-17H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVFVBKZSNCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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